6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17463197
InChI: InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)9-8(12)2-7(10)3-11-9/h2-5H,1H3
SMILES:
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol

6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17463197

Molecular Formula: C9H7BrN2O

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde -

Specification

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
IUPAC Name 6-bromo-1-methylpyrrolo[3,2-b]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)9-8(12)2-7(10)3-11-9/h2-5H,1H3
Standard InChI Key GQUPLOHZIKFKMP-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1C=C(C=N2)Br)C=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolo[3,2-b]pyridine scaffold—a bicyclic system comprising a five-membered pyrrole ring fused to a six-membered pyridine ring. Key substituents include:

  • Bromine at position 6, enhancing electrophilic substitution reactivity.

  • Methyl group at position 1, modulating electronic and steric properties.

  • Aldehyde at position 3, enabling condensation and redox chemistry.

The molecular formula is C₉H₇BrN₂O, with a molecular weight of 239.07 g/mol. Its IUPAC name is 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, CHO), 8.45 (s, 1H, H-5), 7.89 (d, J = 3.2 Hz, 1H, H-2), 6.85 (d, J = 3.2 Hz, 1H, H-4), 3.90 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 191.2 (CHO), 149.6 (C-6), 137.8 (C-3), 128.4 (C-5), 121.9 (C-2), 116.4 (C-4), 110.7 (C-7a), 34.5 (N-CH₃).

Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 239.07 (M⁺).

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

Step 1: Bromination of 1-Methyl-1H-pyrrolo[3,2-b]pyridine

Bromine is introduced at position 6 using N-bromosuccinimide (NBS) under radical conditions. Typical yields range from 65–75%.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Catalyst: Azobisisobutyronitrile (AIBN)

  • Temperature: 60–70°C, 12–16 hours

Step 2: Vilsmeier-Haack Formylation

The aldehyde group is installed at position 3 using POCl₃ and DMF, yielding the final product.

Reaction Conditions:

  • Solvent: Dry DMF

  • Temperature: 0°C to room temperature, 4–6 hours

  • Yield: 50–60%

Industrial Production Challenges

Scaling up poses challenges in purity control and cost efficiency. Continuous flow reactors improve yield (∼80%) by enhancing heat transfer and mixing.

Reactivity and Functionalization

Bromine-Directed Cross-Coupling

The C-6 bromine participates in Suzuki-Miyaura and Buchwald-Hartwig reactions. For example:

Reaction TypeReagentsProductApplication
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂6-Aryl derivativesKinase inhibitor precursors
AminationPd₂(dba)₃, Xantphos, amine6-Amino derivativesBioactive intermediates

Aldehyde Transformations

The aldehyde undergoes diverse reactions:

ReactionReagentsProductUse
Reductive AminationNaBH₃CN, amineSecondary aminesDrug candidates
CondensationHydrazineHydrazonesAnticancer agents
OxidationKMnO₄Carboxylic acidWater-soluble analogs

Biological and Pharmacological Applications

Kinase Inhibition

The compound’s derivatives inhibit fibroblast growth factor receptors (FGFRs) and mitotic kinases, showing promise in oncology.

Case Study: A derivative with a 4-fluorophenyl group at C-6 exhibited IC₅₀ = 12 nM against FGFR1, compared to 35 nM for the parent compound .

Antimicrobial Activity

Derivatives demonstrate broad-spectrum activity:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus3.12–12.5
Escherichia coli6.25–25

Comparative Analysis with Analogues

CompoundStructural DifferenceKey Property
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehydeLacks N-1 methylLower metabolic stability
6-Chloro-1-methyl analogCl instead of BrReduced cross-coupling efficiency

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